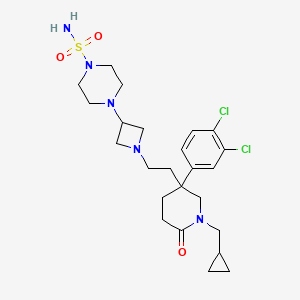

Tachykinin angatonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H35Cl2N5O3S |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

4-[1-[2-[1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide |

InChI |

InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34) |

InChI Key |

OQXJUJDDCWHRLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Tachykinin Antagonists: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The tachykinin family of neuropeptides, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a pivotal role in a wide array of physiological and pathological processes.[1] These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. The widespread distribution of tachykinins and their receptors throughout the central and peripheral nervous systems has implicated them in conditions ranging from pain and inflammation to psychiatric disorders and chemotherapy-induced nausea and vomiting (CINV).[2] Consequently, the development of antagonists for these receptors has been a significant focus of pharmaceutical research for several decades, leading to the successful launch of the first-in-class NK1 receptor antagonist, aprepitant, in 2003 for the management of CINV.[3] This technical guide provides a comprehensive overview of the discovery and history of tachykinin antagonists, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Historical Perspective: From Peptides to Potent Non-Peptide Antagonists

The journey to develop effective tachykinin antagonists has been marked by a significant evolution in medicinal chemistry, from early peptide-based compounds to the highly selective and orally bioavailable non-peptide antagonists in clinical use today.

The initial attempts to block tachykinin receptors focused on modifying the structure of the endogenous peptide ligands. While these early peptide antagonists were instrumental in the initial characterization of the tachykinin receptors, they were often plagued by poor selectivity, low potency, and unfavorable pharmacokinetic properties, limiting their therapeutic potential.

A major breakthrough occurred in the early 1990s with the discovery of the first potent and selective non-peptide NK1 receptor antagonist, CP-96,345, by Pfizer. This discovery, stemming from a high-throughput screening campaign, demonstrated that small molecules could effectively block the actions of Substance P and opened up a new era in tachykinin antagonist research. The development of CP-96,345 and its successors paved the way for the exploration of diverse chemical scaffolds and the optimization of pharmacokinetic and pharmacodynamic properties.

This intensive research effort culminated in the approval of aprepitant (EMEND®) by the U.S. Food and Drug Administration (FDA) in 2003 for the prevention of acute and delayed CINV.[3] Aprepitant's success validated the therapeutic potential of targeting the NK1 receptor and spurred further investigation into the clinical utility of tachykinin antagonists for other indications.

Tachykinin Receptor Signaling Pathways

Tachykinin receptors belong to the superfamily of GPCRs and their activation initiates a cascade of intracellular signaling events.[1] Upon binding of their cognate ligands (SP for NK1, NKA for NK2, and NKB for NK3), the receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq and Gs subtypes.[4][5]

Activation of Gq proteins stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Activation of Gs proteins, on the other hand, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which also phosphorylates numerous cellular proteins, modulating their activity.

The termination of tachykinin receptor signaling is a tightly regulated process involving receptor desensitization and internalization. Following agonist binding, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from its G-protein, halting signal transduction, and targets the receptor for internalization into endosomes.

References

- 1. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]

- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

The Role of Substance P and the NK1 Receptor in Neuroinflammation: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries to chronic neurodegenerative diseases. Among the complex signaling molecules involved, the neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 Receptor (NK1R), have emerged as key players in initiating and amplifying inflammatory cascades within the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of the SP/NK1R signaling axis in neuroinflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways to support ongoing research and therapeutic development.

Introduction to Substance P and the NK1 Receptor

Substance P is an eleven-amino-acid neuropeptide belonging to the tachykinin family.[3][4] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in pain transmission, inflammation, and mood regulation.[4][5][6] The biological effects of Substance P are primarily mediated through its binding to the NK1R, a G-protein coupled receptor.[7] The activation of NK1R by Substance P triggers a cascade of intracellular signaling events that ultimately lead to the production of pro-inflammatory mediators.[8]

The SP/NK1R Axis in Neuroinflammatory Pathologies

The Substance P/NK1R system is implicated in the neuroinflammatory processes of various neurological conditions:

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, Substance P levels can be altered, and the peptide can contribute to neuroinflammation by activating microglia and astrocytes.[9][10][11] In Alzheimer's disease, for instance, Substance P can mediate damaging effects through neuroinflammation and by altering the permeability of the blood-brain barrier.[3][9] In Parkinson's disease, increased Substance P has been linked to neuroinflammation and neuronal cell death.[5][11]

-

Traumatic Brain Injury (TBI) and Stroke: Following acute brain injury, the release of Substance P contributes to the breakdown of the blood-brain barrier, leading to vasogenic edema and exacerbating secondary injury.[12][13] Studies have shown increased perivascular Substance P immunoreactivity following TBI, which is associated with increased blood-brain barrier permeability.[12]

-

Infectious Diseases of the CNS: In bacterial meningitis, the interaction between Substance P and the NK1 receptor can worsen neuroinflammation.[14] NK1R antagonists have shown potential in limiting this inflammatory damage in animal models.[7]

-

Chronic Pain Conditions: Substance P is a key neurotransmitter in the transmission of pain signals.[4] In chronic pain states, ongoing Substance P release can lead to central sensitization, a process involving the hyperexcitability of spinal neurons, which is partly driven by the activation of glial cells.[15]

Cellular Mechanisms of SP-Mediated Neuroinflammation

Substance P exerts its pro-inflammatory effects through its interaction with various cell types within the CNS:

-

Microglia: As the resident immune cells of the CNS, microglia express NK1R and are activated by Substance P.[16][17] This activation leads to the release of pro-inflammatory cytokines such as TNF-α and IL-6, as well as reactive oxygen species (ROS).[16][18] Substance P can also act as a chemoattractant for microglia, promoting their migration to sites of injury.[19][20]

-

Astrocytes: Astrocytes, another key glial cell type, also express NK1R and respond to Substance P.[8][17] Substance P stimulation can induce astrocytes to produce a range of inflammatory mediators, including cytokines and chemokines, further amplifying the neuroinflammatory response.[8]

-

Endothelial Cells: Substance P can directly act on the endothelial cells of the blood-brain barrier, increasing their permeability.[2][12] This disruption of the barrier allows for the infiltration of peripheral immune cells into the CNS, exacerbating inflammation.[12]

Signaling Pathways

The binding of Substance P to the NK1 receptor initiates several downstream signaling cascades that are central to its pro-inflammatory actions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Substance P/NK1R pathway in neuroinflammation.

Table 1: Substance P Levels in Human CSF

| Condition | Substance P Concentration (fmol/mL) | Reference |

| Neurologically Normal Adults | 7.0 ± 0.6 | [21] |

| Alzheimer's Disease | Elevated compared to controls | [22] |

| Neuropathy/Multiple-System Atrophy | Significantly reduced | [21] |

Table 2: Effects of Substance P on Microglial Activation

| Treatment | Parameter | Result | Reference |

| Histamine and Substance P | TNF-α and IL-6 release | Concentration-dependent increase | [16] |

| Substance P (10⁻⁷ and 10⁻⁸ M) | Superoxide production | Increased | [20] |

Table 3: Substance P Transport Across the Blood-Brain Barrier (in vitro)

| Parameter | Value | Reference |

| Km | 8.57 ± 1.59 nM | [23] |

| Vmax | 0.017 ± 0.005 pmol min⁻¹ mg⁻¹ protein | [23] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the Substance P/NK1R pathway.

Immunohistochemistry for Substance P and NK1R

This protocol outlines the steps for visualizing the localization of Substance P and its receptor in tissue sections.

Protocol Steps:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.[24]

-

Antigen Retrieval: Heat sections in a citrate buffer (pH 6.0) to unmask epitopes.[25]

-

Blocking of Endogenous Peroxidase: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.[25]

-

Blocking: Apply a blocking serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for Substance P or NK1R at an appropriate dilution (e.g., 1:100) overnight at 4°C.[25][26]

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Detection: Visualize the antigen-antibody complex using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining: Stain the nuclei with hematoxylin for morphological context.[24]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

Measurement of Substance P by Enzyme Immunoassay (EIA)

This protocol describes the quantification of Substance P levels in biological fluids.

Protocol Steps:

-

Sample Collection and Preparation: Collect cerebrospinal fluid (CSF) or plasma. For plasma, use of a protease inhibitor cocktail is recommended. Samples may require extraction to remove interfering substances.[27]

-

Assay Procedure:

-

Add standards and samples to a microplate pre-coated with a capture antibody.

-

Add a fixed amount of biotinylated Substance P to each well. This will compete with the Substance P in the sample for binding to the capture antibody.

-

Incubate and wash the plate.

-

Add a streptavidin-enzyme conjugate.

-

Incubate and wash the plate.

-

Add the enzyme substrate and measure the resulting color change using a microplate reader.

-

-

Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve.

Therapeutic Implications and Future Directions

The central role of the Substance P/NK1R pathway in neuroinflammation makes it an attractive target for therapeutic intervention. NK1R antagonists have been developed and are clinically approved for the prevention of chemotherapy-induced nausea and vomiting.[6][28] Their ability to cross the blood-brain barrier opens up the possibility of repurposing these drugs for neurological disorders.[7]

Clinical and preclinical studies have shown the potential of NK1R antagonists in ameliorating neuroinflammation and its detrimental consequences in models of TBI, stroke, and some neurodegenerative diseases.[7][11][12] However, the translation of these findings into effective clinical therapies requires a deeper understanding of the complex and sometimes dual role of Substance P in the CNS.[3][10]

Future research should focus on:

-

Elucidating the cell-type-specific signaling pathways downstream of NK1R activation.

-

Investigating the long-term effects of NK1R antagonism on CNS function.

-

Identifying biomarkers to stratify patient populations that would most benefit from NK1R-targeted therapies.

By continuing to unravel the complexities of Substance P and NK1R in neuroinflammation, the scientific community can pave the way for novel and effective treatments for a host of debilitating neurological conditions.

References

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 3. The Double-Edged Effects of Substance P in the Pathology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P - Wikipedia [en.wikipedia.org]

- 5. SUBSTANCE P AND PARKINSON’S DISEASE · Parkinson's Resource Organization [parkinsonsresource.org]

- 6. youtube.com [youtube.com]

- 7. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 9. The Double-Edged Effects of Substance P in the Pathology of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Double-Edged Effects of Substance P in the Pathology of Alzheimer’s Disease [aginganddisease.org]

- 11. Treatment with a substance P receptor antagonist is neuroprotective in the intrastriatal 6-hydroxydopamine model of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substance P spinal signaling induces glial activation and nociceptive sensitization after fracture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of microglia by histamine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Substance P enhances microglial density in the substantia nigra through neurokinin-1 receptor/NADPH oxidase-mediated chemotaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. neurology.org [neurology.org]

- 22. acta.tums.ac.ir [acta.tums.ac.ir]

- 23. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bosterbio.com [bosterbio.com]

- 25. Prognostic Significance of Substance P/Neurokinin 1 Receptor and Its Association with Hormonal Receptors in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Expression of substance P, neurokinin 1 receptor, Ki-67 and pyruvate kinase M2 in hormone receptor negative breast cancer and evaluation of impact on overall survival - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. google.com [google.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Tachykinin Antagonist 1 Receptor Blockade

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship of Tachykinin Antagonist 1.

The tachykinin NK1 receptor, a key player in a multitude of physiological processes including pain transmission, inflammation, and emesis, has long been a focal point for drug discovery. Understanding the nuanced relationship between the chemical structure of a compound and its ability to antagonize this receptor is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the core principles governing the structure-activity relationship (SAR) of tachykinin antagonist 1 (NK1) receptor antagonists, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.

Core Quantitative Data: A Comparative Analysis

The development of potent and selective NK1 receptor antagonists has been an iterative process of synthesizing and evaluating a vast array of chemical scaffolds. The following tables summarize the binding affinities and functional activities of representative compounds, offering a clear comparison of their potencies.

| Compound | Modification | hNK1 Ki (nM)[1] | rNK1 Ki (nM)[1] | GPI (Ke, nM)[1] |

| 1 | 3',5'-bis(trifluoromethyl)-benzyl ester at C-terminus | 1.1 | 1.4 | 3.6 |

| 2 | Removal of trifluoromethyl groups from Compound 1 | 35 | 48 | 25 |

Table 1: SAR of C-Terminal Modified Bifunctional Peptides as NK1 Receptor Antagonists. Binding affinities (Ki) were determined for human (hNK1) and rat (rNK1) receptors. Functional antagonism (Ke) was measured in the guinea pig ileum (GPI) assay.

Deciphering the Molecular Interactions: Key Signaling Pathways

The tachykinin NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. Antagonists function by blocking this initial binding step, thereby preventing downstream signaling.

References

Endogenous Ligands for the Tachykinin NK1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary endogenous ligands for the tachykinin neurokinin-1 (NK1) receptor. It includes quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.

Introduction to the Tachykinin NK1 Receptor and its Endogenous Ligands

The tachykinin neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood regulation. The biological effects are mediated by the binding of its endogenous ligands, a family of neuropeptides known as tachykinins.

The primary endogenous ligands for the NK1 receptor are derived from two genes: TAC1 and TAC4.

-

Substance P (SP): Encoded by the TAC1 gene, Substance P is an undecapeptide (a peptide with 11 amino acids) and is considered the preferential and most potent endogenous ligand for the NK1 receptor.[1] Its high affinity and potent activation of the receptor make it a key focus in NK1 receptor research.

-

Neurokinin A (NKA): Also a product of the TAC1 gene, NKA displays a significantly lower affinity for the NK1 receptor compared to Substance P.

-

Neuropeptide K (NPK) and Neuropeptide γ (NPγ): These are N-terminally extended forms of NKA, also originating from the TAC1 gene.

-

Hemokinin-1 (HK-1) and Endokinins (A, B, C, D): These peptides are encoded by the TAC4 gene. Hemokinin-1, initially discovered in immune cells, exhibits high affinity for the NK1 receptor, comparable to that of Substance P. The endokinins also interact with the NK1 receptor.

Quantitative Ligand Binding and Functional Data

The interaction of these endogenous ligands with the NK1 receptor has been characterized using various in vitro assays. The following tables summarize the available quantitative data for binding affinity (Ki, Kd) and functional potency (EC50) at the NK1 receptor, primarily from studies utilizing Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cell lines recombinantly expressing the receptor.

| Ligand | Receptor/Cell Line | Parameter | Value | Reference |

| Substance P | rat NK1/CHO | Kd | 0.33 ± 0.13 nM | [2] |

| Substance P | human NK1/HEK293 | -logEC50 (Ca2+ mobilization) | 8.5 ± 0.3 M | [3] |

| Substance P | human NK1/CHO-K1 | EC50 (Ca2+ mobilization) | 67 nM | [4] |

Note: Comprehensive Ki or EC50 data for Neurokinin A, Neuropeptide K, Neuropeptide γ, Hemokinin-1, and Endokinins at the NK1 receptor is not consistently available in the public domain and often described in relative terms to Substance P.

NK1 Receptor Signaling Pathway

Upon binding of an endogenous ligand, the NK1 receptor, a canonical Gq/11-coupled GPCR, initiates a well-defined intracellular signaling cascade. This ultimately leads to an increase in intracellular calcium concentration, which in turn triggers various cellular responses.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled endogenous ligands for the NK1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P.

-

Unlabeled Ligands: Substance P, Neurokinin A, Hemokinin-1, etc.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: with GF/C filters.

-

Scintillation Cocktail and Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine in the following order:

-

Assay Buffer.

-

A fixed concentration of [³H]-Substance P (typically at or below its Kd).

-

Increasing concentrations of the unlabeled competitor ligand.

-

Cell membranes (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding using a high concentration of unlabeled Substance P.

-

Subtract non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay (FLIPR)

This protocol describes a functional assay to measure the potency (EC50) of endogenous ligands in stimulating NK1 receptor-mediated intracellular calcium mobilization using a Fluorescence Imaging Plate Reader (FLIPR).

Materials:

-

Cells: CHO-K1 or HEK293 cells stably or transiently expressing the human NK1 receptor.

-

Cell Culture Medium: e.g., Ham's F-12K with 10% FBS.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium 4 Assay Kit.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonists: Substance P, Neurokinin A, etc. at various concentrations.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the NK1 receptor-expressing cells into the black-walled microplates and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare the fluorescent calcium dye loading buffer according to the manufacturer's instructions.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

-

-

Agonist Plate Preparation: Prepare a separate plate containing the endogenous ligands at a range of concentrations (typically in serial dilutions).

-

FLIPR Assay:

-

Place both the cell plate and the agonist plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading for a short period.

-

The instrument will then automatically add the agonists from the source plate to the cell plate.

-

Immediately record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each agonist concentration.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

Tachykinin Receptor Subtypes and Selectivity: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tachykinin receptor subtypes, their endogenous ligands, and the principles of ligand selectivity. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on receptor pharmacology, signaling pathways, and key experimental methodologies.

Introduction to Tachykinin Receptors

Tachykinin receptors are members of the G protein-coupled receptor (GPCR) superfamily and are characterized by their ability to bind tachykinin neuropeptides.[1][2] These receptors are involved in a wide array of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and regulation of the immune system.[2][3] There are three well-characterized tachykinin receptor subtypes in mammals: NK1, NK2, and NK3.[1][2] Each subtype exhibits a preferential affinity for one of the three major endogenous tachykinin peptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][2]

Endogenous Ligand Selectivity

While there is a preferential affinity, the selectivity of endogenous tachykinins is not absolute, and cross-reactivity between the receptors can occur, particularly at higher ligand concentrations. The rank order of potency for the endogenous ligands at each receptor subtype is a key characteristic of their pharmacology.

Table 1: Binding Affinities of Endogenous Tachykinins for Human Tachykinin Receptors

| Receptor Subtype | Preferred Endogenous Ligand | Endogenous Ligand | Binding Affinity (Ki, nM) |

| NK1 | Substance P (SP) | Substance P | ~0.1 - 1 |

| Neurokinin A (NKA) | ~10 - 100 | ||

| Neurokinin B (NKB) | ~100 - 1000 | ||

| NK2 | Neurokinin A (NKA) | Neurokinin A | ~1 - 10 |

| Substance P | ~100 - 1000 | ||

| Neurokinin B | ~50 - 500 | ||

| NK3 | Neurokinin B (NKB) | Neurokinin B | ~1 - 10 |

| Neurokinin A | ~20 - 200 | ||

| Substance P | >1000 |

Note: The Ki values are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Selective Agonists and Antagonists

The development of selective agonists and antagonists has been crucial for elucidating the specific physiological roles of each tachykinin receptor subtype and for the development of targeted therapeutics.

Table 2: Binding Affinities of Selective Agonists for Tachykinin Receptors

| Receptor Subtype | Selective Agonist | Target Receptor Ki (nM) | Off-Target Receptor Ki (nM) |

| NK1 | [Sar⁹, Met(O₂)¹¹]-SP | ~0.1 | NK2: >1000, NK3: >1000 |

| GR73632 | ~0.5 | NK2: >1000, NK3: >1000 | |

| NK2 | [βAla⁸]-NKA(4-10) | ~1-5 | NK1: >1000, NK3: >1000 |

| GR64349 | ~5-15 | NK1: >1000, NK3: >1000 | |

| NK3 | Senktide | ~1-5 | NK1: >1000, NK2: >1000 |

| [MePhe⁷]-NKB | ~1-10 | NK1: >1000, NK2: >1000 |

Note: Ki values are indicative and can vary based on experimental setup.

Table 3: Binding Affinities of Selective Antagonists for Tachykinin Receptors

| Receptor Subtype | Selective Antagonist | Target Receptor Ki (nM) / pA₂ | Off-Target Receptor Selectivity |

| NK1 | Aprepitant | ~0.1 - 0.8 | >1000-fold vs NK2, NK3 |

| L-733,060 | ~1 | >1000-fold vs NK2, NK3 | |

| CP-99,994 | ~0.2 | >1000-fold vs NK2, NK3 | |

| NK2 | Saredutant (SR48968) | ~0.5 - 2 | >1000-fold vs NK1, NK3 |

| MEN 11420 (Nepadutant) | ~1 - 5 | >1000-fold vs NK1, NK3 | |

| NK3 | Osanetant (SR142801) | ~0.2 - 1 | >1000-fold vs NK1, NK2 |

| Talnetant | ~1 - 5 | >1000-fold vs NK1, NK2 |

Note: pA₂ is a measure of antagonist potency derived from functional assays. Selectivity is expressed as the fold-difference in affinity for the target receptor versus off-target receptors.

Signaling Pathways

All three tachykinin receptor subtypes primarily couple to the Gαq/11 family of G proteins.[1] Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for a tachykinin receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the tachykinin receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[5] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, test compound at various concentrations (or vehicle for total binding), and a non-specific binding control (a high concentration of a known ligand).

-

Initiate Reaction: Add the membrane preparation to each well, followed by a fixed concentration of a suitable radioligand (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, or [³H]Senktide for NK3).

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.[5] This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Mobilization Assay (Fura-2)

This protocol describes the measurement of intracellular calcium mobilization in response to receptor activation using the ratiometric fluorescent indicator Fura-2 AM.

Methodology:

-

Cell Culture: Plate cells expressing the tachykinin receptor of interest onto black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM (a membrane-permeant form of Fura-2) and often a mild detergent like Pluronic F-127 to aid in dye solubilization.[6] Incubate for 30-60 minutes at 37°C.[7][8]

-

Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular Fura-2 AM.

-

Baseline Measurement: Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and single-wavelength emission (e.g., 510 nm).[6] Measure the baseline fluorescence ratio (340/380 nm) for a short period.

-

Compound Addition: Add the agonist or test compound at various concentrations to the wells.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time to capture the change in the 340/380 nm ratio, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The change in the fluorescence ratio is proportional to the intracellular calcium concentration. Analyze the peak response or the area under the curve to generate dose-response curves and determine EC₅₀ or IC₅₀ values.

Inositol Phosphate Accumulation Assay (IP-One HTRF®)

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP₃.

Methodology:

-

Cell Stimulation: In a suitable microplate, incubate cells expressing the tachykinin receptor with the test compound (agonist or antagonist) in a stimulation buffer containing lithium chloride (LiCl).[9] LiCl inhibits the degradation of IP1, allowing it to accumulate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[10]

-

Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.[9][11]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the competitive binding of the HTRF reagents to the IP1 in the cell lysate.[11]

-

HTRF Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1 to quantify the amount of IP1 in the samples. Plot the IP1 concentration against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.

Receptor Subtype Selectivity

The concept of receptor subtype selectivity is fundamental to the development of targeted therapies with improved efficacy and reduced side effects. The following diagram illustrates the logical relationship of ligand selectivity for the three tachykinin receptor subtypes.

This guide provides a foundational understanding of tachykinin receptor subtypes and the methodologies used to study them. For researchers in this field, a thorough grasp of these principles is essential for the successful design and interpretation of experiments aimed at developing novel therapeutics targeting this important receptor family.

References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. NK1 receptor antagonist | 337 Publications | 6214 Citations | Top Authors | Related Topics [scispace.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. hellobio.com [hellobio.com]

- 9. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. resources.revvity.com [resources.revvity.com]

An In-Depth Technical Guide to Genetic Models for Studying the Tachykinin 1 Gene (Tac1)

This guide provides a comprehensive overview of the genetic models, experimental protocols, and signaling pathways crucial for researchers, scientists, and drug development professionals investigating the tachykinin 1 gene (Tac1). The Tac1 gene encodes for precursor proteins that give rise to neuropeptides, most notably Substance P (SP) and Neurokinin A (NKA), which are implicated in a wide range of physiological processes including pain, inflammation, anxiety, and neurogenesis.[1][2][3]

Genetic Models for Tac1 Research

The use of genetically modified mouse models has been instrumental in elucidating the in vivo functions of the Tac1 gene and its products. These models primarily include knockout mice and Cre-driver lines, which allow for targeted gene deletion and manipulation in specific neuronal populations.

Tac1 Knockout Mice:

Mice with a targeted deletion of the Tac1 gene exhibit a range of phenotypes, most notably a reduction in pain perception (hypoalgesia).[3] These models are invaluable for studying the role of Tac1-derived peptides in nociception and inflammation.

Tac1-Cre Driver Lines:

To overcome the limitations of global knockouts and to study the function of Tac1 in specific circuits, researchers widely utilize Tac1-Cre driver lines.[4][5] These mice express Cre recombinase under the control of the endogenous Tac1 promoter, allowing for precise genetic manipulation in Tac1-expressing cells when crossed with mice carrying floxed alleles.[5] A commonly used strain is the Tac1-IRES2-Cre line, where an Internal Ribosome Entry Site (IRES) ensures that Cre expression does not interfere with the endogenous Tac1 gene expression.[5][6]

Table 1: Commonly Used Tac1 Genetic Mouse Models

| Model Name | Description | Key Features | Phenotypes | Relevant Citations |

| Tac1 Knockout | Global deletion of the Tac1 gene. | Absence of Tac1-derived peptides (Substance P, Neurokinin A). | Hypoalgesia, altered inflammatory responses. | [3] |

| Tac1-IRES-iCre | Cre recombinase is expressed under the control of the Tac1 promoter via an IRES sequence. | Allows for targeted manipulation of Tac1-expressing neurons without disrupting endogenous Tac1 expression. | Dependent on the specific floxed allele used. Used to study anxiety, pain, and aversion. | [4][6] |

| Tac1-IRES2-Cre-D | Similar to the Tac1-IRES-iCre line, with Cre expression directed by the endogenous Tac1 promoter. | Cre expression observed in the accessory olfactory bulb, anterior olfactory nucleus, thalamus, and other brain regions. | Dependent on the specific floxed allele used. | [5] |

| Tac1Cre/+ | A Cre driver line used to target Tac1-expressing neurons. | Enables investigation of specific neural circuits involving Tac1. | Used in studies of conditioned taste aversion and escape behaviors. | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data in behavioral and neurobiological studies involving Tac1 genetic models.

1. Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8] The test is based on the natural aversion of mice to open and elevated spaces.[8]

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.[9][10] For mice, the arms are often 30 x 5 cm, and the maze is elevated 50 cm above the ground.[9]

-

Procedure:

-

Acclimate mice to the testing room for at least 30-60 minutes before the test.[10][11]

-

Place the mouse in the center of the maze, facing an open arm.[9][12]

-

Allow the mouse to explore the maze for a 5-minute session.[8][9][12]

-

Record the time spent in and the number of entries into the open and closed arms using video tracking software.[8][10]

-

Clean the maze thoroughly between each trial to eliminate olfactory cues.[9][12]

-

-

Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries. A lower percentage of time and entries in the open arms is indicative of higher anxiety-like behavior.[10]

2. Assessment of Mechanical Nociception: Von Frey Test

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.[13]

-

Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that bend at a specific force.[13][14][15] The test is conducted on a wire mesh table to allow access to the plantar surface of the mouse's hind paw.[13][14]

-

Procedure:

-

Acclimate the mice in individual compartments on the wire mesh table.[13][14]

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.[13][15]

-

A positive response is defined as a rapid withdrawal, flinching, or licking of the paw.[13]

-

The 50% withdrawal threshold is determined using the up-down method, where the filament force is increased or decreased based on the animal's response.[15][16]

-

-

Data Analysis: The 50% paw withdrawal threshold is calculated to provide a quantitative measure of mechanical sensitivity.[16]

3. Neuroanatomical Analysis: Immunohistochemistry (IHC) for Substance P

Immunohistochemistry is used to visualize the expression and localization of specific proteins within tissues. This protocol outlines the steps for staining Substance P in mouse brain sections.

-

Tissue Preparation:

-

Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by a fixative such as 4% paraformaldehyde (PFA) or Bouin's fixative.[17]

-

Post-fix the brain in the same fixative overnight.[17]

-

Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or vibratome.

-

-

Staining Procedure (Free-Floating):

-

Incubate sections in a blocking solution (e.g., normal serum in PBS with Triton X-100) to reduce non-specific antibody binding.[19]

-

Incubate with a primary antibody against Substance P overnight at 4°C.[19]

-

Wash sections in PBS and incubate with a fluorescently labeled secondary antibody.[18][19]

-

Wash sections and mount them on slides with a mounting medium containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.[20]

Signaling Pathways

The biological effects of Tac1-derived peptides are mediated through their interaction with specific G protein-coupled receptors (GPCRs). Substance P has the highest affinity for the neurokinin-1 receptor (NK1R), while Neurokinin A preferentially binds to the neurokinin-2 receptor (NK2R).[1][21]

Substance P / NK1R Signaling Pathway:

Activation of the NK1R by Substance P primarily couples to Gq and Gs heterotrimeric G proteins.[21] This leads to the activation of downstream signaling cascades involving second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[21][22] These pathways ultimately modulate neuronal excitability and gene expression.[23]

Caption: Substance P Signaling Pathway.

Neurokinin A / NK2R Signaling Pathway:

Neurokinin A binding to the NK2R also activates G protein-mediated signaling.[1][24] This interaction leads to an increase in intracellular calcium and inositol phosphate, contributing to various physiological responses, including smooth muscle contraction.[1]

Caption: Neurokinin A Signaling Pathway.

Experimental Workflow Example: Investigating the Role of Tac1 in Anxiety

This diagram illustrates a typical experimental workflow for studying the role of Tac1-expressing neurons in anxiety-like behavior using a combination of genetic models and behavioral assays.

Caption: Experimental Workflow Example.

References

- 1. Neurokinin A - Wikipedia [en.wikipedia.org]

- 2. Tac1 tachykinin 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. TAC1 - Wikipedia [en.wikipedia.org]

- 4. cyagen.com [cyagen.com]

- 5. 021877 - Tac1-IRES2-Cre-D Strain Details [jax.org]

- 6. A Nucleus Accumbens Tac1 Neural Circuit Regulates Avoidance Responses to Aversive Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of parabrachial tachykinin 1 neurons counteracts some behaviors mediated by parabrachial CGRP neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 10. mmpc.org [mmpc.org]

- 11. behaviorcloud.com [behaviorcloud.com]

- 12. albany.edu [albany.edu]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. 2.6. Von Frey Test [bio-protocol.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 18. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 19. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substance P-expressing Neurons in the Superficial Dorsal Horn of the Mouse Spinal Cord: Insights into Their Functions and their Roles in Synaptic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. medchemexpress.com [medchemexpress.com]

Physiological functions of the tachykinin system

An In-depth Technical Guide to the Physiological Functions of the Tachykinin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tachykinins are a family of structurally related neuropeptides that play a crucial role in a vast array of physiological and pathophysiological processes.[1][2] This technical guide provides a comprehensive overview of the tachykinin system, including its ligands, receptors, and signaling pathways. It delves into the system's multifaceted functions across various biological systems, such as the nervous, gastrointestinal, respiratory, and immune systems.[1][2] Furthermore, this document details common experimental protocols for studying the tachykinin system, presents quantitative data for ligand-receptor interactions, and discusses the therapeutic implications of targeting this system in drug development.

Introduction to the Tachykinin System

The tachykinin family, named for its ability to induce rapid contractions in smooth muscle tissue, comprises several peptides that share a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2.[2][3] The most extensively studied mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2][3] These peptides are derived from the alternate processing of three precursor genes: TAC1 (protachykinin-A), TAC3 (protachykinin-B), and TAC4 (protachykinin-C).[2][4][5] Tachykinins exert their biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][3] While each peptide has a preferred receptor, a degree of cross-reactivity exists.[3][6] The widespread distribution of tachykinins and their receptors throughout the central and peripheral nervous systems, as well as in non-neuronal cells like immune and endothelial cells, underscores their importance in regulating a diverse range of bodily functions and disease states.[1][2][4]

Tachykinin Ligands and Receptors

The primary tachykinin peptides and their corresponding receptors are fundamental components of this signaling system. SP and NKA are produced from the same TAC1 gene transcript, while NKB is encoded by the TAC3 gene.[3] The TAC4 gene gives rise to hemokinins and endokinins.[4]

| Peptide | Precursor Gene | Preferred Receptor | Amino Acid Sequence (Human) |

| Substance P (SP) | TAC1 | NK1 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |

| Neurokinin A (NKA) | TAC1 | NK2 | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |

| Neurokinin B (NKB) | TAC3 | NK3 | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ |

| Hemokinin-1 (HK-1) | TAC4 | NK1 | Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |

Intracellular Signaling Pathways

Tachykinin receptors are members of the rhodopsin-like GPCR family, characterized by seven transmembrane domains.[3] Their activation initiates a cascade of intracellular events, primarily through coupling to Gq/11 proteins.

Primary Signaling Pathway (Gq/11):

-

Ligand Binding: A tachykinin peptide binds to its cognate receptor.

-

G Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3]

-

Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

Tachykinin receptors can also couple to other signaling pathways, including the activation of adenylyl cyclase, leading to cAMP formation, and the activation of mitogen-activated protein kinase (MAPK) cascades, which are involved in cellular proliferation and inflammation.[3][7]

Caption: Tachykinin Receptor Signaling Pathway.

Physiological Functions of the Tachykinin System

Tachykinins are pleiotropic regulators involved in a wide spectrum of physiological activities.[1][2]

Central Nervous System (CNS)

In the CNS, tachykinins act as neurotransmitters and neuromodulators.[3]

-

Pain and Nociception: Substance P is a key mediator in the transmission of pain signals from the periphery to the spinal cord and higher brain centers.[8][9]

-

Emesis: The NK1 receptor, densely expressed in brainstem areas controlling the vomit reflex, is a critical component in the emetic pathway.[1] This has led to the successful development of NK1 receptor antagonists for chemotherapy-induced nausea and vomiting.[3]

-

Mood and Behavior: The tachykinin system is implicated in the regulation of stress, anxiety, and depression, although the therapeutic potential of antagonists for these conditions remains under investigation.[1][5]

-

Neuroinflammation: Substance P can activate glial cells (astrocytes and microglia), promoting the release of pro-inflammatory cytokines and contributing to inflammatory processes within the CNS.[10][11]

Peripheral Nervous System and Neurogenic Inflammation

Tachykinins, particularly Substance P, are primary mediators of neurogenic inflammation, an inflammatory response initiated by the release of neuropeptides from sensory nerve endings.[7]

-

Vasodilation and Plasma Extravasation: SP potently increases vascular permeability, leading to plasma leakage from post-capillary venules and subsequent tissue edema.[7]

-

Immune Cell Modulation: Tachykinins can modulate the activity of various immune cells, further amplifying the inflammatory cascade.

Gastrointestinal (GI) Tract

The GI tract is a major site of tachykinin expression and function.[2][8]

-

Motility: Tachykinins are powerful excitatory neurotransmitters in the enteric nervous system, stimulating smooth muscle contraction and regulating peristalsis.[8][12] NK1, NK2, and NK3 receptors are all involved, acting on muscle cells, interstitial cells of Cajal, and enteric neurons.[8][9]

-

Secretion: They stimulate the secretion of fluid and electrolytes from the intestinal epithelium.[8][13]

-

Inflammation: The tachykinin system is upregulated in inflammatory bowel disease (IBD) and contributes to its pathophysiology.[13]

Respiratory System

In the airways, tachykinins are released from sensory nerve fibers and contribute to:

-

Smooth Muscle Contraction (Bronchoconstriction) [1]

-

Epithelial Secretion and Mucus Production [1]

-

Vasodilation and Plasma Extravasation These effects implicate the tachykinin system in the pathology of inflammatory airway diseases such as asthma.[1]

Other Systems

Tachykinins also participate in physiological processes in the urogenital and dermal systems, including the regulation of bladder contractility and skin inflammation.[1][2]

Quantitative Data: Receptor Binding and Functional Potency

The affinity of tachykinin peptides for their receptors and their functional potency can be quantified through various assays. The data presented below are compiled from multiple sources and may vary depending on the specific tissue, cell line, and experimental conditions used.

Table 1: Tachykinin Receptor Binding Affinities (Ki, nM)

| Ligand | Human NK1 Receptor | Human NK2 Receptor | Human NK3 Receptor |

| Substance P | ~0.1 - 1.0 | >1000 | >1000 |

| Neurokinin A | ~10 - 50 | ~1.0 - 10 | >1000 |

| Neurokinin B | >1000 | >1000 | ~1.0 - 10 |

| Senktide (NK3 Agonist) | >10000 | >10000 | ~1.0 - 5.0 |

| Aprepitant (NK1 Antagonist) | ~0.1 - 0.5 | >10000 | >10000 |

Data are approximate values collated from pharmacological literature.

Table 2: Tachykinin Receptor Functional Potency (EC50, nM) in Calcium Mobilization Assays

| Ligand | Human NK1 Receptor | Human NK2 Receptor | Human NK3 Receptor |

| Substance P | ~0.5 - 5.0 | ~1000 | >1000 |

| Neurokinin A | ~20 - 100 | ~2.0 - 20 | >1000 |

| Neurokinin B | >1000 | >1000 | ~0.5 - 5.0 |

Data are representative values from cell-based functional assays.[6]

Experimental Protocols

Studying the tachykinin system involves a range of in vitro and in vivo techniques to characterize ligand-receptor interactions and physiological effects.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density (Bmax) of a ligand for a specific tachykinin receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells known to express the target receptor (e.g., CHO or HEK293 cells stably transfected with the receptor gene). Isolate the cell membrane fraction by differential centrifugation.

-

Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled tachykinin ligand (e.g., [³H]Substance P for NK1R) in a suitable buffer.

-

Competition: To determine the affinity of an unlabeled compound (competitor), incubate membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled compound.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax. Analyze competition binding data using non-linear regression to calculate the inhibitory constant (Ki).

Functional Assay: Intracellular Calcium Mobilization

Objective: To measure the functional potency (EC50) of an agonist or antagonist at a tachykinin receptor.[14]

Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the tachykinin receptor of interest (e.g., U373 MG astrocytoma cells for NK1R) in multi-well plates.

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) which exhibits an increase in fluorescence intensity upon binding to Ca2+.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of the test compound (agonist) and measure the change in fluorescence over time. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response). For antagonists, the IC50 can be determined and converted to a functional inhibitory constant (Kb).

Caption: Experimental Workflow for Compound Screening.

Therapeutic Applications and Drug Development

The integral role of tachykinins in various disease processes has made their receptors attractive targets for drug development.[1]

-

Success in Antiemetics: The most significant clinical success has been the development of NK1 receptor antagonists, such as aprepitant and fosaprepitant.[3] These drugs are now standard of care for preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1]

-

Challenges and Opportunities: Despite potent and selective antagonists being developed for all three receptor types, their success in other therapeutic areas has been limited.[1]

-

Pain and Depression: Numerous clinical trials of NK1 receptor antagonists for treating pain and major depressive disorder have failed to show sufficient efficacy, despite promising preclinical data.[1]

-

Asthma and IBS: Similarly, NK2 and dual NK1/NK2 antagonists have shown mixed results in treating asthma and irritable bowel syndrome.[3]

-

The discrepancy between preclinical efficacy and clinical outcomes highlights the complexity of the tachykinin system and the need for a more profound understanding of its role in human diseases to guide future drug development efforts.[1]

Conclusion

The tachykinin system, with its principal mediators Substance P, NKA, and NKB acting through NK1, NK2, and NK3 receptors, is a fundamental and pleiotropic signaling network. It is critically involved in regulating physiological functions ranging from neurotransmission and smooth muscle contractility to inflammation and immune responses. While the therapeutic targeting of this system has yielded a landmark success in the management of emesis, its full potential in other pathologies remains to be unlocked. Future research focusing on receptor signaling nuances, tissue-specific functions, and the design of more predictive experimental models will be crucial for harnessing the therapeutic promise of modulating the tachykinin system.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]

- 5. Tachykinin peptides - Wikipedia [en.wikipedia.org]

- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tachykinins and their functions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tachykinins and their functions in the gastrointestinal tract - ProQuest [proquest.com]

- 10. The role of tachykinins in central nervous system inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of tachykinins in central nervous system inflammatory responses [imrpress.com]

- 12. Tachykinins in the gut. Part I. Expression, release and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. me001ned.edis.at [me001ned.edis.at]

- 14. Ready-to-Assay NK3 Tachykinin Receptor Frozen Cells [discoverx.com]

Methodological & Application

Application Notes and Protocols for Tachykinin Antagonist 1 (NK1R) in In Vivo Animal Models

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of Tachykinin Antagonist 1 (NK1R antagonists) in various preclinical in vivo animal models. The protocols and data presented are intended to guide researchers in the design and execution of experiments to evaluate the efficacy of NK1R antagonists for a range of therapeutic indications, including pain, inflammation, emesis, anxiety, and depression.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), plays a crucial role in a multitude of physiological and pathological processes.[1] SP exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues.[2] Activation of the NK1R by SP is implicated in pain transmission, neurogenic inflammation, smooth muscle contraction, and the regulation of mood and emesis.[1][3] Consequently, NK1R antagonists have emerged as a promising class of therapeutic agents for a variety of clinical conditions.[3]

This document outlines key in vivo animal models used to assess the pharmacological activity of NK1R antagonists and provides detailed experimental protocols for their implementation.

Signaling Pathway of Tachykinin 1 Receptor (NK1R)

The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events. The NK1R primarily couples to the Gq/11 family of G-proteins.[2] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Furthermore, upon prolonged agonist stimulation, the NK1R can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization.[4][5] β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling pathways.[4][5]

In Vivo Animal Models and Experimental Protocols

A variety of animal models are utilized to investigate the therapeutic potential of NK1R antagonists. The choice of model depends on the specific disease indication being studied.

Models of Pain and Inflammation

a) Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory properties of pharmacological agents.[6] Carrageenan injection into the rat paw induces a biphasic inflammatory response, with the release of various inflammatory mediators.[7]

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 48 hours before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the NK1R antagonist or vehicle (e.g., saline, DMSO) via the desired route (e.g., intraperitoneal, oral) at a specified time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The anti-inflammatory effect is expressed as the percentage inhibition of edema in the drug-treated group compared to the vehicle-treated group.

b) Formalin Test in Mice or Rats

The formalin test is a model of tonic, persistent pain that is sensitive to various classes of analgesics.[5] Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response: an early, acute phase (Phase I) resulting from direct C-fiber activation, and a later, tonic phase (Phase II) involving central sensitization in the spinal cord.[5]

Experimental Protocol:

-

Animals: Male Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g) are commonly used.

-

Acclimatization and Habituation: Acclimatize animals to the testing environment. On the day of the experiment, place the animals in the observation chambers for at least 30 minutes to allow for habituation.

-

Drug Administration: Administer the NK1R antagonist or vehicle at a predetermined time before the formalin injection.

-

Formalin Injection: Inject 20 µL (for mice) or 50 µL (for rats) of a 2.5-5% formalin solution into the dorsal surface of the right hind paw.

-

Behavioral Observation: Immediately after the injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. Observations are typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 or 20-40 minutes post-injection).

-

Data Analysis: The total time spent licking/biting in each phase is used as a measure of nociceptive behavior. The analgesic effect is calculated as the percentage reduction in licking/biting time in the drug-treated group compared to the vehicle-treated group.

Models of Emesis

Cisplatin-Induced Emesis in Ferrets

Ferrets are a well-established animal model for studying emesis due to their robust vomiting reflex.[9] Chemotherapy-induced emesis, particularly that caused by cisplatin, is a key area of investigation for NK1R antagonists.[10]

Experimental Protocol:

-

Animals: Male-castrated ferrets (1-1.5 kg) are used.

-

Housing and Acclimatization: House ferrets individually in cages with free access to food and water. Allow for an acclimatization period of at least one week.

-

Fasting: Fast the animals for 12-18 hours before the experiment, with water available ad libitum.

-

Drug Administration: Administer the NK1R antagonist or vehicle intravenously (i.v.) or orally (p.o.) at a specified time before cisplatin administration.

-

Cisplatin Administration: Administer cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.

-

Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.

-

Data Analysis: The anti-emetic efficacy is determined by the reduction in the number of retches and vomits in the drug-treated group compared to the vehicle-treated group. The percentage of animals protected from emesis is also a key endpoint.

Models of Anxiety and Depression

a) Open Field Test in Mice or Rats

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[11] Animals placed in a novel, open arena tend to stay close to the walls (thigmotaxis), and anxiolytic compounds typically increase the time spent and the number of entries into the center of the arena.[11]

Experimental Protocol:

-

Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

-

Animals: Adult male mice or rats are used.

-

Habituation: Handle the animals for a few days before the test to reduce stress.

-

Drug Administration: Administer the NK1R antagonist or vehicle at a specified time before the test.

-

Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes). The session is recorded by a video camera mounted above the arena.

-

Data Analysis: An automated tracking system is used to analyze various parameters, including total distance traveled, time spent in the center and peripheral zones, number of entries into the center zone, and rearing frequency. A significant increase in the time spent in the center zone is indicative of an anxiolytic effect.

b) Forced Swim Test in Mice or Rats

The forced swim test is a widely used behavioral despair model to screen for potential antidepressant drugs.[12] When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of immobility.[12]

Experimental Protocol:

-

Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter for mice; 45 cm high, 20 cm in diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Animals: Adult male mice or rats are used.

-

Pre-test Session (for rats): On the day before the test, place the rats in the water for 15 minutes. This pre-exposure is not typically done for mice.

-

Drug Administration: Administer the NK1R antagonist or vehicle at a specified time before the test session.

-

Test Session: Place the animal in the cylinder for a 6-minute session. The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is recorded during the last 4 minutes of the test.

-

Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Quantitative Data Summary

The following tables summarize quantitative data for various NK1R antagonists in the described animal models.

Table 1: Efficacy of NK1R Antagonists in Pain and Inflammation Models

| Antagonist | Animal Model | Species | Route | Dose Range | Efficacy | Reference |

| Aprepitant | Formalin Test | Rat | i.p. | 3 - 30 mg/kg | Dose-dependent reduction in Phase II licking time | [13] |

| SR140333 | Carrageenan Paw Edema | Rat | i.v. | 1 - 10 µg/kg | ED50 ≈ 7 µg/kg for inhibition of plasma extravasation | [4] |

| CP-96,345 | Formalin Test | Rat | i.p. | 10 - 100 mg/kg | Significant reduction in Phase II flinching behavior | [14] |

| L-733,060 | Carrageenan Paw Edema | Rat | p.o. | 1 - 10 mg/kg | Dose-dependent inhibition of paw edema | [15] |

Table 2: Efficacy of NK1R Antagonists in Emesis Models

| Antagonist | Animal Model | Species | Route | Dose Range | Efficacy | Reference |

| Aprepitant | Cisplatin-induced emesis | Ferret | p.o. | 1 - 5 mg/kg | Dose-dependent reduction in retching and vomiting | [9] |

| Netupitant | Cisplatin-induced emesis | Ferret | p.o. | 0.1 - 1 mg/kg | Potent inhibition of both acute and delayed emesis | N/A |

| CP-99,994 | Cisplatin-induced emesis | Ferret | i.v. | 0.3 - 3 mg/kg | Significant reduction in the number of vomits | N/A |

| L-741,671 | Cisplatin-induced emesis | Ferret | i.v. | 0.3 - 3 mg/kg | Marked dose-dependent inhibition of retching and vomiting | [10] |

Table 3: Efficacy of NK1R Antagonists in Anxiety and Depression Models

| Antagonist | Animal Model | Species | Route | Dose Range | Efficacy | Reference |

| Vestipitant | Marble Burying Test | Mouse | p.o. | 1 - 10 mg/kg | Significant reduction in the number of marbles buried | [16] |

| Aprepitant | Forced Swim Test | Rat | i.p. | 10 - 30 mg/kg | Dose-dependent decrease in immobility time | N/A |

| CP-96,345 | Forced Swim Test | Rat | i.p. | 2.5 - 10 mg/kg | Dose-related decrease in immobility time | [17][18] |

| L-733,060 | Open Field Test | Mouse | i.p. | 5 - 10 mg/kg | No significant effect on locomotor activity | [19] |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the described animal models.

Conclusion